molecular formula C19H25ClN6 B11219334 N1-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N3,N3-diethylpropane-1,3-diamine

N1-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N3,N3-diethylpropane-1,3-diamine

Cat. No.: B11219334
M. Wt: 372.9 g/mol
InChI Key: FQYLPJCRLGBYGR-UHFFFAOYSA-N
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Description

N1-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N3,N3-diethylpropane-1,3-diamine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 5-chloro-2-methylphenyl group and a diethylpropane-1,3-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N3,N3-diethylpropane-1,3-diamine typically involves multiple steps. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate followed by cyclization with formamide can yield the desired pyrazolo[3,4-d]pyrimidine intermediate.

Subsequently, the intermediate is subjected to further functionalization to introduce the diethylpropane-1,3-diamine moiety. This can be accomplished through nucleophilic substitution reactions, where the pyrazolo[3,4-d]pyrimidine intermediate reacts with diethylamine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process. Additionally, large-scale production may require the implementation of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N3,N3-diethylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

N1-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N3,N3-diethylpropane-1,3-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N3,N3-diethylpropane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N3,N3-diethylpropane-1,3-diamine stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H25ClN6

Molecular Weight

372.9 g/mol

IUPAC Name

N-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-diethylpropane-1,3-diamine

InChI

InChI=1S/C19H25ClN6/c1-4-25(5-2)10-6-9-21-18-16-12-24-26(19(16)23-13-22-18)17-11-15(20)8-7-14(17)3/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,21,22,23)

InChI Key

FQYLPJCRLGBYGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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